molecular formula C22H24N4O6S B2936991 N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide CAS No. 851784-45-7

N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide

Katalognummer B2936991
CAS-Nummer: 851784-45-7
Molekulargewicht: 472.52
InChI-Schlüssel: YGGITJCOURUFPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O6S and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Diabetic Agent Development

Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their potential as anti-diabetic agents . They have shown promising results in inhibiting the α-glucosidase enzyme, which is a therapeutic target in diabetes management . The compound could be explored for similar applications, given its structural similarity.

Alzheimer’s Disease Therapeutics

The structural features of this compound suggest potential utility in the treatment of Alzheimer’s disease . Derivatives of 1,3,4-oxadiazole have been studied for their inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease . This compound could be part of a new class of therapeutic agents targeting AChE.

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have been recognized for their antimicrobial properties , including antibacterial and antifungal activities . The compound SMR000026110 could be investigated for its efficacy against various microbial pathogens, contributing to the development of new antimicrobial drugs.

Cancer Research

Thiazole and oxadiazole derivatives have been incorporated into drugs used in cancer treatment . Their in vitro potency has been proven to inhibit bacterial pathogens, which can be beneficial in preventing infections in cancer patients . Research into the compound’s potential as an anticancer agent could be valuable.

Enzyme Inhibition Studies

The compound has potential for use in enzyme inhibition studies . It could be used to study the inhibition of various enzymes, such as urease, which is significant in medical conditions like peptic ulcers . Its effectiveness in this area could lead to the development of new inhibitors.

Cytotoxicity Evaluation

Evaluating the cytotoxic behavior of chemical compounds is crucial in drug development. The compound’s derivatives have been analyzed for cytotoxic behavior against brine shrimps, a model organism used in toxicity testing . This application is essential for assessing the safety profile of potential pharmaceuticals.

Drug Design and Synthesis

The compound’s structure is conducive to drug design and synthesis . It can serve as a scaffold for creating novel bi-heterocyclic compounds with potential therapeutic applications. The synthesis process often involves nucleophilic substitution reactions, which are fundamental in medicinal chemistry .

Pharmacological Activity Spectrum

Derivatives of 1,3,4-oxadiazole possess a wide spectrum of pharmacological activities , such as antiviral, anti-inflammatory, anticonvulsant, and anti-Alzheimer activities . The compound could be modified to enhance these activities, leading to the development of multifunctional drugs.

Eigenschaften

IUPAC Name

N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-29-16-9-15(10-17(30-2)20(16)31-3)21(28)24-12-19-25-26-22(32-19)33-13-18(27)23-11-14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGITJCOURUFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.